molecular formula C16H14O3 B1399507 (6-Benzyloxy-benzofuran-2-yl)-methanol CAS No. 568594-14-9

(6-Benzyloxy-benzofuran-2-yl)-methanol

Cat. No. B1399507
Key on ui cas rn: 568594-14-9
M. Wt: 254.28 g/mol
InChI Key: LMOQVYBNUKGQQL-UHFFFAOYSA-N
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Patent
US07829585B2

Procedure details

To a tetrahydrofuran (370 mL) solution of 6-benzyloxy-benzofuran-2-carboxylic acid ethyl ester (18.4 g, 62.1 mmol) described in Production Example 1-2-1 was added lithium aluminum hydride (7.07 g, 186 mmol) at 0° C., which was stirred at room temperature for 4 hours. To the reaction mixture were added water (7.07 mL), 5 N aqueous sodium hydroxide solution (7.07 mL) and water (21.2 mL) at 0° C. After filtering the mixture through Celite, the filtrate was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (14.2 g, 90%) as a white solid.
Quantity
370 mL
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
7.07 g
Type
reactant
Reaction Step Three
Quantity
7.07 mL
Type
reactant
Reaction Step Four
Name
Quantity
21.2 mL
Type
solvent
Reaction Step Four
Name
Quantity
7.07 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
O1CCCC1.C([O:8][C:9]([C:11]1[O:12][C:13]2[CH:19]=[C:18]([O:20][CH2:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH:17]=[CH:16][C:14]=2[CH:15]=1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O>[CH2:21]([O:20][C:18]1[CH:17]=[CH:16][C:14]2[CH:15]=[C:11]([CH2:9][OH:8])[O:12][C:13]=2[CH:19]=1)[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
370 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C1)C=CC(=C2)OCC2=CC=CC=C2
Step Three
Name
Quantity
7.07 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
7.07 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
21.2 mL
Type
solvent
Smiles
O
Name
Quantity
7.07 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering the mixture through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(C=C(O2)CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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